molecular formula C27H18I4N2O4 B14950764 2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4,6-diiodophenol)

2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4,6-diiodophenol)

Cat. No.: B14950764
M. Wt: 942.1 g/mol
InChI Key: WIYQOGVJPVYXME-UHFFFAOYSA-N
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Description

2-({[2-HYDROXY-5-(4-HYDROXY-3-{[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO}BENZYL)PHENYL]IMINO}METHYL)-4,6-DIIODOPHENOL is a complex organic compound characterized by multiple hydroxyl and iodine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-HYDROXY-5-(4-HYDROXY-3-{[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO}BENZYL)PHENYL]IMINO}METHYL)-4,6-DIIODOPHENOL typically involves multi-step organic reactions. The initial step often includes the iodination of phenolic compounds to introduce iodine atoms at specific positions. This is followed by condensation reactions to form the imine and hydroxyl groups. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors can also be considered to enhance reaction rates and product consistency. Purification steps such as recrystallization, chromatography, and distillation are essential to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the imine groups, converting them into amines.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like thiols, amines, or alkoxides under basic conditions.

Major Products

    Oxidation: Quinones or hydroxyquinones.

    Reduction: Amines.

    Substitution: Various substituted phenolic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or activators. The presence of iodine atoms can also make it useful in radiolabeling studies.

Medicine

Medicinally, the compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and imine groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The iodine atoms can also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-HYDROXY-3,5-DIIODOPHENOL
  • 4-HYDROXY-3-{[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO}BENZYL

Uniqueness

Compared to similar compounds, 2-({[2-HYDROXY-5-(4-HYDROXY-3-{[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO}BENZYL)PHENYL]IMINO}METHYL)-4,6-DIIODOPHENOL stands out due to its unique combination of multiple hydroxyl and iodine groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C27H18I4N2O4

Molecular Weight

942.1 g/mol

IUPAC Name

2-[[2-hydroxy-5-[[4-hydroxy-3-[(2-hydroxy-3,5-diiodophenyl)methylideneamino]phenyl]methyl]phenyl]iminomethyl]-4,6-diiodophenol

InChI

InChI=1S/C27H18I4N2O4/c28-18-8-16(26(36)20(30)10-18)12-32-22-6-14(1-3-24(22)34)5-15-2-4-25(35)23(7-15)33-13-17-9-19(29)11-21(31)27(17)37/h1-4,6-13,34-37H,5H2

InChI Key

WIYQOGVJPVYXME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)N=CC3=C(C(=CC(=C3)I)I)O)N=CC4=C(C(=CC(=C4)I)I)O)O

Origin of Product

United States

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